![molecular formula C20H21N3O5S B2708542 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040635-42-4](/img/structure/B2708542.png)
methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a methoxyphenyl group, a methyl group, and a carboxylate ester group. Additionally, it has a tetrahydrothiophene ring with two oxygen atoms attached, forming a 1,1-dioxide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine core is planar due to the conjugated pi system, while the tetrahydrothiophene ring would have a puckered conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an ester group might make it more lipophilic, while the nitrogen atoms in the pyrazolo[3,4-b]pyridine core might allow it to participate in hydrogen bonding .Scientific Research Applications
- The compound has been investigated as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating neuronal excitability and synaptic transmission. Activation of these channels can have therapeutic implications for neurological disorders.
- The compound’s metabolic stability, as demonstrated in tier 1 DMPK assays , suggests potential applications in metabolic disorders. Investigating its effects on glucose homeostasis, lipid metabolism, or obesity could be relevant.
GIRK Channel Activation
Metabolic Disorders
Mechanism of Action
Target of Action
The primary target of the compound methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is the G protein-gated inwardly-rectifying potassium (GIRK) channel . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .
Mode of Action
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, reducing its excitability .
Biochemical Pathways
The activation of GIRK channels by methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, affecting neuronal signaling pathways . This can have downstream effects on various physiological processes, including heart rate, insulin release, and perception of pain .
Pharmacokinetics
Similar compounds have been shown to display nanomolar potency as girk1/2 activators with improved metabolic stability . These properties suggest that the compound may have good bioavailability.
Result of Action
The activation of GIRK channels by methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate leads to hyperpolarization of the cell, reducing its excitability . This can result in a decrease in the firing of action potentials, which can affect various physiological processes, including heart rate, insulin release, and perception of pain .
Action Environment
The action of methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be influenced by various environmental factors. For example, the presence of other ions in the cell can affect the opening of GIRK channels Additionally, the compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other drugs or substances in the body
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-12-18-16(20(24)28-3)10-17(13-4-6-15(27-2)7-5-13)21-19(18)23(22-12)14-8-9-29(25,26)11-14/h4-7,10,14H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDBIOTZIMHVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
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